molecular formula C5H2Cl2O5S B2395245 5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid CAS No. 2137610-41-2

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid

Cat. No.: B2395245
CAS No.: 2137610-41-2
M. Wt: 245.03
InChI Key: VMJWIBPOEHMVKO-UHFFFAOYSA-N
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Description

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid involves several steps. One common method includes the chlorination of furan-2-carboxylic acid followed by sulfonylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of furan-2-carboxylic acid and sulfonic acid derivatives

Scientific Research Applications

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid can be compared with other similar compounds, such as:

    Furan-2-carboxylic acid: Lacks the chlorine and sulfonyl groups, making it less reactive.

    4-Chlorofuran-2-carboxylic acid: Contains only one chlorine atom, resulting in different reactivity and applications.

    4-(Chlorosulfonyl)furan-2-carboxylic acid:

The presence of both chlorine and sulfonyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

5-chloro-4-chlorosulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJWIBPOEHMVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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